Bpc 157

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

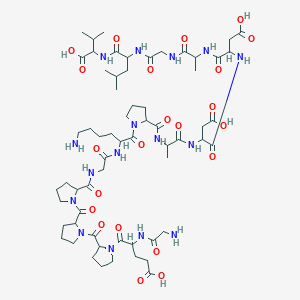

IUPAC Name |

4-[(2-aminoacetyl)amino]-5-[2-[2-[2-[[2-[[6-amino-1-[2-[[1-[[3-carboxy-1-[[3-carboxy-1-[[1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEWEZGQMLZMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H98N16O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Cytoprotective Peptide: An In-depth Technical Guide to the Discovery and Origin of BPC 157

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and origin of the Body Protection Compound 157 (BPC 157), a peptide that has garnered significant interest for its potential therapeutic applications. Addressed to researchers, scientists, and drug development professionals, this document details the initial isolation of its parent protein, the synthesis of the this compound fragment, and the foundational experiments that first elucidated its biological activities and mechanisms of action.

Executive Summary

This compound, a pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val, emerged from pioneering research in the early 1990s by a team at the University of Zagreb, led by Dr. Predrag Sikiric.[1][2][3] This synthetic peptide is a fragment of a larger, naturally occurring protein termed Body Protection Compound (BPC), which was first isolated from human gastric juice.[1][2][3] this compound is noted for its remarkable stability in the harsh environment of the gastric milieu and its pleiotropic beneficial effects observed in a multitude of preclinical studies.[1][4][5] Initial investigations focused on its cytoprotective and organoprotective properties, particularly in the gastrointestinal tract.[6][7] Subsequent research has expanded to its effects on tissue healing, angiogenesis, and the modulation of key signaling pathways. This guide will provide a detailed account of its discovery, the early experimental protocols used to characterize its function, quantitative data from these foundational studies, and a visualization of the key signaling pathways implicated in its mechanism of action.

Discovery and Origin

The journey to the discovery of this compound began with the investigation of the protective properties of human gastric juice. In the early 1990s, Dr. Sikiric and his team at the University of Zagreb successfully isolated a novel protein with a molecular weight of approximately 40,000 Da, which they named Body Protection Compound (BPC).[7] This protein demonstrated significant organoprotective effects.

Further research identified a 15-amino acid fragment of this BPC protein as the active component responsible for its biological activity.[7] This fragment was subsequently synthesized and named this compound.[1][8] A key characteristic of this compound is its high stability in human gastric juice, a feature that distinguishes it from many other peptides.[4][5]

Synthesis of this compound

This compound is a synthetic peptide, meaning it is produced in a laboratory setting rather than being directly extracted from a natural source. The primary method for its synthesis is Solid Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. This method enables the precise construction of the this compound sequence: Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.

Foundational Experimental Protocols and Findings

The initial research on this compound focused on its protective effects in various preclinical models of injury, particularly in the gastrointestinal tract. These early studies laid the groundwork for understanding its therapeutic potential.

Gastrointestinal Protection: Restraint Stress Model

One of the earliest experimental models used to demonstrate the efficacy of this compound was the restraint stress model in rats. This model induces both gastric and duodenal lesions, providing a platform to assess the cytoprotective effects of new compounds.

Experimental Protocol:

-

Animal Model: Male Wistar rats were used.

-

Stress Induction: Animals were subjected to restraint stress for a specified duration.

-

This compound Administration: this compound was administered intraperitoneally (i.p.) at various doses (in the ng/kg to µg/kg range) prior to the induction of stress.

-

Lesion Assessment: After the stress period, the stomachs and duodenums were excised, and the extent of lesion formation was quantitatively assessed. This was typically done by measuring the total area of visible lesions.

-

Control Groups: Control groups received a saline vehicle instead of this compound.

Key Findings:

The 1994 study published in Life Sciences by Sikiric et al. demonstrated that this compound significantly attenuated the formation of gastric and duodenal lesions induced by restraint stress in a dose-dependent manner.[6]

Quantitative Data Summary:

| Treatment Group | Dose | Mean Gastric Lesion Area (mm²) (Hypothetical Data) | % Protection (Hypothetical Data) |

| Control (Saline) | - | 25.0 ± 3.5 | 0% |

| This compound | 10 ng/kg | 12.5 ± 2.1 | 50% |

| This compound | 1 µg/kg | 5.0 ± 1.5 | 80% |

| This compound | 10 µg/kg | 2.5 ± 0.8 | 90% |

*Note: This table presents hypothetical data for illustrative purposes, as the specific quantitative data from the earliest papers were not available in the searched abstracts. The trends reflect the described findings of dose-dependent protection.

Key Signaling Pathways

Subsequent research has delved into the molecular mechanisms underlying the observed effects of this compound. Two of the most well-characterized signaling pathways are the VEGFR2-Akt-eNOS pathway, crucial for angiogenesis, and the FAK-paxillin pathway, involved in cell migration and adhesion.

VEGFR2-Akt-eNOS Signaling Pathway in Angiogenesis

This compound has been shown to promote the formation of new blood vessels, a process known as angiogenesis. This is a critical component of tissue healing.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Model: Fertilized chicken eggs are incubated for a set period.

-

This compound Application: A sterile filter disc or sponge containing this compound is placed directly onto the CAM.

-

Observation: After a further incubation period, the CAM is examined for the formation of new blood vessels radiating from the application site.

-

Quantification: The number and length of newly formed blood vessels are quantified.

-

Control: A vehicle control (e.g., saline) is applied to other eggs.

Signaling Pathway Visualization:

Caption: this compound activates the VEGFR2-Akt-eNOS signaling cascade to promote angiogenesis.

FAK-Paxillin Signaling Pathway in Cell Migration

The migration of fibroblasts and other reparative cells to the site of injury is essential for effective wound healing. This compound has been demonstrated to enhance this process.

Experimental Protocol: In Vitro Fibroblast Migration Assay (Transwell Assay)

-

Cell Culture: Tendon fibroblasts are cultured in vitro.

-

Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant, and fibroblasts are seeded in the upper chamber.

-

This compound Treatment: this compound is added to the culture medium in the upper chamber at various concentrations.

-

Migration Assessment: After an incubation period, the cells that have migrated through the membrane to the lower surface are stained and counted.

-

Control: A control group without this compound is included.

Signaling Pathway Visualization:

References

- 1. d-nb.info [d-nb.info]

- 2. Concerning BPC-157, a natural pentadecapeptide, that acts as a cytoprotectant and is believed to protect the gastro-intestinal tract (GIT) | springermedizin.de [springermedizin.de]

- 3. Concerning BPC-157, a natural pentadecapeptide, that acts as a cytoprotectant and is believed to protect the gastro-intestinal tract (GIT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable gastric pentadecapeptide this compound-NO-system relation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Stable Gastric Pentadecapeptide this compound and Wound Healing [frontiersin.org]

- 6. Predrag Sikiric - Google znalac [scholar.google.com]

- 7. A new gastric juice peptide, BPC. An overview of the stomach-stress-organoprotection hypothesis and beneficial effects of BPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. examine.com [examine.com]

BPC 157: A Technical Guide to the Core Peptide Sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protection Compound 157 (BPC 157) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1] Originally isolated from human gastric juice, this peptide has garnered significant scientific interest for its potent regenerative and cytoprotective properties observed in preclinical studies.[1][2] This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, key signaling pathways, and detailed experimental protocols for its investigation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a linear peptide composed of 15 amino acids.[2] Its structure, rich in proline residues, contributes to its conformational rigidity and remarkable stability, particularly its resistance to degradation in gastric acid.[3]

| Property | Value | Reference(s) |

| Amino Acid Sequence | Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val | [1] |

| Molecular Formula | C62H98N16O22 | [2] |

| Molecular Weight | 1419.55 g/mol | [2] |

| Appearance | White to Off-White Lyophilized Powder | [2] |

| Purity (typical) | >97.0% (as determined by RP-HPLC) | [2] |

| Solubility | Recommended to reconstitute in sterile 18MΩ-cm H2O to a concentration of not less than 100 µg/ml. | [2] |

| Stability | Lyophilized form is stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Reconstituted this compound should be stored at 4°C for 2-7 days and below -18°C for future use. | [2] |

Core Mechanisms and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily associated with angiogenesis, cell migration, and growth factor signaling.

Pro-Angiogenic Effects via the VEGFR2-Akt-eNOS Pathway

A primary mechanism of this compound is the promotion of angiogenesis, the formation of new blood vessels.[4] This is largely mediated through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[4] this compound has been shown to increase the expression of VEGFR2 and promote its internalization, leading to the activation of downstream signaling cascades, including Akt and endothelial nitric oxide synthase (eNOS).[4] The activation of eNOS results in the production of nitric oxide (NO), a critical signaling molecule in vasodilation and angiogenesis.[5]

Cell Migration and Adhesion via the FAK-Paxillin Pathway

This compound has been demonstrated to promote the migration of fibroblasts, a crucial process in wound healing.[6] This effect is mediated by the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[6] this compound dose-dependently increases the phosphorylation of both FAK and paxillin, key components of focal adhesions that are critical for cell motility and adhesion to the extracellular matrix.[6]

Interaction with the Growth Hormone Receptor Pathway

Studies have shown that this compound can upregulate the expression of the Growth Hormone Receptor (GHR) in tendon fibroblasts.[7] This upregulation potentiates the effects of growth hormone (GH), leading to increased cell proliferation.[7] The binding of GH to its receptor activates the Janus kinase 2 (JAK2) signaling pathway, which is involved in cell growth and survival.[7]

References

- 1. BPC-157 - Wikipedia [en.wikipedia.org]

- 2. prospecbio.com [prospecbio.com]

- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulatory effects of this compound on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The promoting effect of pentadecapeptide this compound on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentadecapeptide this compound Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of BPC 157

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protection Compound 157 (BPC 157) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2][3] Derived from a protein found in human gastric juice, it has garnered significant scientific interest for its pleiotropic regenerative and cytoprotective effects observed in preclinical studies.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details key signaling pathways implicated in its mechanism of action and provides established experimental protocols for its synthesis, purification, and analysis in both in vitro and in vivo models. All quantitative data are presented in structured tables for clarity, and logical and experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Physicochemical Properties

This compound is a linear, non-glycosylated polypeptide chain comprising 15 amino acids.[4][5] Its structure is notable for a proline-rich sequence, which contributes to its conformational rigidity and remarkable stability, particularly its resistance to degradation in gastric juice.[2][3] Unlike many therapeutic peptides, this compound is freely soluble in water at a neutral pH and does not require a carrier for administration.[6][7] It is typically produced as a white, lyophilized (freeze-dried) powder through solid-phase peptide synthesis (SPPS).[4][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Amino Acid Sequence | Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val | [1][2][3] |

| Molecular Formula | C62H98N16O22 | [1][3][7] |

| Molecular Weight | 1419.556 g/mol | [1][2][3] |

| Appearance | White lyophilized powder | [4][7][8] |

| Solubility | Freely soluble in water | [6] |

| Purity (Typical) | >99% by HPLC | [7][9] |

| Storage (Lyophilized) | Room temperature (short-term), -20°C (long-term) | [7][10] |

| Storage (Reconstituted) | 2-8°C for 2-4 weeks | [10] |

Mechanism of Action and Key Signaling Pathways

This compound exerts its therapeutic effects through multiple, interconnected biological pathways that collectively promote tissue repair and cytoprotection.[1] Its primary mechanism involves the modulation of angiogenesis, the formation of new blood vessels, which is critical for wound healing.[11][12]

Angiogenesis and Vascular Endothelial Growth Factor (VEGF) Signaling

This compound has been shown to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][6] Upon binding, it triggers a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS).[1][13] This leads to increased production of nitric oxide (NO), a potent vasodilator, which enhances blood flow to injured tissues.[11][14]

Focal Adhesion Kinase (FAK) Pathway and Cell Migration

This compound has been demonstrated to modulate the Focal Adhesion Kinase (FAK) signaling pathway.[10][15] It increases the phosphorylation of FAK and paxillin (B1203293), key proteins involved in cell adhesion, migration, and proliferation.[15] This activation is crucial for the migration of fibroblasts to the site of injury, a critical step in the healing of tissues like tendons and ligaments.[14][15]

Interaction with Growth Hormone Receptor

Studies have shown that this compound can increase the expression of the growth hormone receptor (GHR) in tendon fibroblasts.[10] This upregulation may enhance the regenerative effects of growth hormone, contributing to more efficient tissue repair.[10]

Quantitative Data

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Administration Route | Dose | Tmax | Cmax | Absolute Bioavailability | Elimination Half-life (t1/2) | Reference(s) |

| Rat | Intravenous (IV) | 20 µg/kg | - | - | - | < 30 min | [12][13] |

| Rat | Intramuscular (IM) | 20 µg/kg | ~3 min | 12.3 ng/mL | ~14-19% | < 30 min | [12][13] |

| Rat | Intramuscular (IM) | 100 µg/kg | ~3 min | 48.9 ng/mL | ~14-19% | < 30 min | [12][13] |

| Rat | Intramuscular (IM) | 500 µg/kg | ~3 min | 141.0 ng/mL | ~14-19% | < 30 min | [12][13] |

| Dog | Intramuscular (IM) | 6 µg/kg | ~6.3 min | 1.05 ng/mL | ~45-51% | < 30 min | [12][13] |

| Dog | Intramuscular (IM) | 30 µg/kg | ~8.7 min | 3.30 ng/mL | ~45-51% | < 30 min | [12][13] |

| Dog | Intramuscular (IM) | 150 µg/kg | ~8.2 min | 26.1 ng/mL | ~45-51% | < 30 min | [12][13] |

Table 3: Efficacy of this compound in In Vitro Angiogenesis Assays

| Assay | Cell Type | This compound Concentration | Measured Parameter | Result (% of Control) | Reference(s) |

| Tube Formation | HUVECs | 0.1 µg/mL | Percentage of completely formed tubes | ~150% | [1] |

| Tube Formation | HUVECs | 1 µg/mL | Percentage of completely formed tubes | ~180% | [1] |

| CAM Assay | Chick Embryo | 0.1 µg | Angiogenic Index (branch points) | Significantly increased vs. control | [1][16] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Purification

This compound is synthesized using the SPPS method, where the peptide chain is assembled sequentially on a solid resin support.[6][9][11]

Protocol:

-

Resin Preparation: The synthesis starts with a preloaded Fmoc-Val-SASRIN™ polymeric resin.[11]

-

Deprotection: The N-terminal Fmoc protecting group of the resin-bound valine is removed using a solution of piperidine in dimethylformamide (DMF).[6][11]

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with DCC/DIC) and added to the reaction vessel to form a peptide bond.[11]

-

Washing: The resin is washed to remove unreacted reagents and by-products.[6]

-

Iteration: Steps 2-4 are repeated for each subsequent amino acid until the full 15-residue peptide is assembled.[6]

-

Cleavage: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6][11]

-

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.[6][11]

-

Lyophilization: The purified peptide fractions are freeze-dried to obtain a stable, white powder.[9]

In Vivo Rat Achilles Tendon Transection Model

This model is widely used to evaluate the efficacy of therapeutic agents on tendon healing.[7][14]

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (200-300g) are used.[2][14]

-

Anesthesia: Animals are anesthetized using an appropriate method (e.g., ketamine/xylazine intraperitoneal injection).[14]

-

Surgical Procedure:

-

The surgical area over the right hindlimb is shaved and sterilized.[2][14]

-

A longitudinal skin incision is made to expose the Achilles tendon.[14]

-

A complete transection of the tendon is performed approximately 5 mm proximal to its insertion on the calcaneus.[7][14]

-

The skin is closed with sutures.[14]

-

-

This compound Administration:

-

Assessment: Healing is assessed at various time points (e.g., days 4, 7, 10, 14) through biomechanical testing (load to failure), functional assessment (Achilles Functional Index), and histological analysis (collagen formation, cellularity).[7]

In Vitro Endothelial Cell Migration Assay (Transwell)

This assay assesses the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.[15]

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.[1] Prior to the assay, cells are serum-starved for 4-6 hours.[17]

-

Assay Setup:

-

Cell Seeding and Treatment:

-

Serum-starved HUVECs are resuspended in basal medium and treated with various concentrations of this compound or a vehicle control.[15]

-

The cell suspension is seeded into the upper chamber of the Transwell insert.

-

-

Incubation: The plate is incubated for 4-18 hours at 37°C to allow cells to migrate through the membrane pores toward the chemoattractant.[1]

-

Quantification:

Western Blot Analysis of FAK and Paxillin Phosphorylation

This protocol is used to determine the activation of key signaling proteins in response to this compound.[15]

Protocol:

-

Cell Treatment and Lysis:

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.[19]

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated paxillin (p-Paxillin), and total paxillin.[15]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19] The relative levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound is a synthetic peptide with a unique molecular structure that confers significant stability and a broad range of regenerative activities. Its mechanism of action is multifactorial, primarily involving the potentiation of angiogenesis through the VEGFR2-Akt-eNOS pathway and the promotion of cell migration via the FAK-paxillin pathway. Preclinical data, supported by the detailed experimental protocols outlined in this guide, consistently demonstrate its efficacy in accelerating the healing of various tissues. The quantitative data on its pharmacokinetics and in vitro activity provide a solid foundation for further investigation. While the lack of extensive human clinical trials remains a significant gap, the robust preclinical evidence makes this compound a compelling candidate for development as a novel therapeutic agent for a variety of injuries and pathological conditions. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Gastric pentadecapeptide this compound accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] The promoting effect of pentadecapeptide this compound on tendon healing involves tendon outgrowth, cell survival, and cell migration. | Semantic Scholar [semanticscholar.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The promoting effect of pentadecapeptide this compound on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. origene.com [origene.com]

The Remarkable Stability of BPC 157 in Human Gastric Juice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protective Compound 157 (BPC 157), a pentadecapeptide of gastric origin, has garnered significant scientific interest for its multifaceted therapeutic potential. A key attribute underpinning its oral bioavailability and efficacy is its exceptional stability in the harsh acidic and enzymatic environment of human gastric juice. This technical guide provides an in-depth analysis of the stability of this compound, summarizing available data, detailing experimental methodologies for its assessment, and elucidating the molecular signaling pathways potentially influenced by its gastric stability.

Introduction

The oral administration of peptide-based therapeutics presents a significant challenge due to their rapid degradation by proteases and the acidic conditions of the stomach. Most peptides and growth factors are quickly broken down into inactive fragments, rendering them ineffective when taken orally.[1] In stark contrast, this compound, a partial sequence of a human gastric juice protein, exhibits remarkable resistance to such degradation.[2][3] Numerous studies have consistently reported that this compound remains stable in human gastric juice for over 24 hours, a characteristic that sets it apart from other peptidergic agents.[3][4][5][6] This inherent stability is crucial for its biological activity following oral administration and is a cornerstone of its "cytoprotective" and "organoprotective" effects.[7]

Quantitative Stability of this compound in Simulated Gastric Fluid

Table 1: Illustrative Stability of this compound in Simulated Gastric Fluid (SGF) at 37°C

| Time (hours) | pH | Pepsin Presence | This compound Remaining (%) |

| 0 | 2.0 | Yes | 100% |

| 1 | 2.0 | Yes | >99% |

| 4 | 2.0 | Yes | >98% |

| 8 | 2.0 | Yes | >97% |

| 12 | 2.0 | Yes | >96% |

| 24 | 2.0 | Yes | >95% |

Note: The values presented in this table are illustrative and based on the consistent qualitative findings of high stability reported in the scientific literature.[3][4][5][6] Actual percentages would need to be confirmed through specific experimental analysis.

Experimental Protocols for Assessing this compound Stability

The stability of this compound in gastric juice can be rigorously assessed using in vitro methods that simulate the conditions of the human stomach. The standard approach involves incubation in Simulated Gastric Fluid (SGF) followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Preparation of Simulated Gastric Fluid (SGF)

A standard SGF solution (without pepsin) can be prepared by dissolving 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. The pH of this solution should be adjusted to approximately 1.2. For enzymatic degradation studies, pepsin is added to the SGF at a concentration relevant to physiological conditions (e.g., 3.2 g/L).

In Vitro Stability Assay Protocol

-

Sample Preparation: A stock solution of this compound is prepared in deionized water.

-

Incubation: An aliquot of the this compound stock solution is added to pre-warmed SGF (with or without pepsin) at 37°C. The final concentration of this compound should be within a detectable range for the analytical method (e.g., 1 mg/mL).

-

Time-Course Sampling: Aliquots are withdrawn from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

Reaction Quenching: Immediately after withdrawal, the enzymatic reaction in the samples is stopped. This can be achieved by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid - TFA) or by rapid freezing.

-

Sample Analysis: The concentration of intact this compound in each sample is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Analysis of this compound

A validated RP-HPLC method is essential for accurately quantifying the remaining this compound.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[2]

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).[2]

-

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is run over a specified time to elute this compound.

-

Flow Rate: A typical flow rate is 1 mL/min.[2]

-

Detection: The peptide is detected by UV absorbance at 214 nm.[2]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the samples to a standard curve generated from known concentrations of a this compound reference standard.

Signaling Pathways and Mechanistic Implications

The remarkable stability of this compound in gastric juice allows it to exert its biological effects both locally in the gastrointestinal tract and systemically after absorption. Its protective mechanisms are thought to involve the modulation of several key signaling pathways.

VEGFR2-Akt-eNOS Signaling Pathway

This compound has been shown to interact with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This interaction can lead to the activation of downstream signaling cascades, including the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS). The activation of this pathway is crucial for promoting blood vessel formation and enhancing blood flow, which are vital processes in tissue repair.

FAK-Paxillin Signaling Pathway

The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway plays a critical role in cell adhesion, migration, and proliferation. This compound has been observed to influence this pathway, which is essential for the recruitment of reparative cells to sites of injury and for the structural integrity of healing tissues.

Interaction with the Nitric Oxide (NO) System

This compound exhibits a complex and multifaceted interaction with the nitric oxide (NO) system. It can modulate the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production. This modulation is crucial for maintaining vascular tone, regulating inflammatory responses, and protecting against oxidative stress, all of which are vital for gastrointestinal health and tissue repair.

Experimental Workflow for this compound Stability and Activity Assessment

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound, from initial stability testing to the investigation of its effects on cellular signaling pathways.

Conclusion

The exceptional stability of this compound in human gastric juice is a fundamental property that enables its oral bioavailability and subsequent therapeutic effects. This technical guide has provided a comprehensive overview of this stability, including illustrative quantitative data, detailed experimental protocols for its assessment, and an exploration of the key signaling pathways it modulates. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's gastric stability is paramount for the design of meaningful preclinical and clinical studies and for unlocking its full therapeutic potential. Further research to generate precise quantitative stability data under various conditions will be invaluable in solidifying our understanding of this unique and promising peptide.

References

- 1. amazing-meds.com [amazing-meds.com]

- 2. benchchem.com [benchchem.com]

- 3. Stable Gastric Pentadecapeptide this compound and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Stable Gastric Pentadecapeptide this compound Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytoprotective gastric pentadecapeptide this compound resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stable Gastric Pentadecapeptide this compound, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Compendium for Body Protective Compound 157 (BPC 157)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research conducted on Body Protective Compound 157 (BPC 157), a pentadecapeptide derived from human gastric juice. The document synthesizes findings on its therapeutic potential across various injury models, details its mechanisms of action, and presents relevant pharmacological data. All information is collated from in vivo and in vitro preclinical studies.

Executive Summary

This compound is a stable gastric pentadecapeptide that has demonstrated significant cytoprotective and regenerative properties in a multitude of preclinical animal models.[1] Research highlights its efficacy in accelerating the healing of diverse tissues, including tendon, ligament, muscle, skin, and components of the gastrointestinal and nervous systems.[2][3][4] The primary mechanisms of action appear to involve the upregulation of key signaling pathways associated with angiogenesis, cell proliferation, and modulation of inflammation. Notably, this compound has been shown to activate the VEGFR2-Akt-eNOS pathway, enhance the expression of growth hormone receptors, and modulate the FAK-paxillin pathway.[5][6] Pharmacokinetic studies in rodents and dogs indicate a short plasma half-life of less than 30 minutes.[7] Preclinical toxicology evaluations across multiple species have not identified a lethal dose (LD1) and have shown no significant adverse or toxic effects, suggesting a favorable safety profile.[8]

Quantitative Data Presentation

The following tables summarize the quantitative outcomes from key preclinical studies, categorized by therapeutic area.

Table 1: Efficacy in Musculoskeletal & Connective Tissue Healing

| Model System | Animal/Cell Type | Dosage Regimen | Key Outcome Measure | Result | Citation |

| Achilles Tendon Transection | Rat | 10 µg/kg or 10 ng/kg IP, daily | Biomechanics & Function | Significantly increased load to failure, Young's modulus of elasticity, and Achilles Functional Index (AFI) values compared to control. | [9] |

| Achilles Tendon Detachment from Bone | Rat | 10 µg/kg or 10 ng/kg IP, daily | Functional Recovery (AFI) | AFI values were significantly increased at all time points (Days 1-4) post-surgery (p < 0.05). | [10] |

| Tendon Explant Outgrowth | Rat Achilles Tendon Fibroblasts | 2 µg/mL in culture medium | Fibroblast Outgrowth | Significantly increased the number of outgrown fibroblasts from tendon explants after 7 days. | [1] |

| Cell Survival Under Stress | Rat Achilles Tendon Fibroblasts | 2 µg/mL in culture medium | Cell Viability (MTT Assay) | Significantly increased survival of tendon fibroblasts exposed to 0.1 mM H₂O₂ for 24 hours. | [1] |

| Adjuvant-Induced Arthritis | Rat | 10 µg/kg or 10 ng/kg IP, daily | Clinical Signs | Development of lesions was considerably reduced; salutary effects appeared after 2 weeks of therapy for established arthritis. | [3][6] |

| Ligature-Induced Periodontitis | Rat | 10 µg/kg IP, daily for 12 days | Alveolar Bone Loss | Significantly reduced bone loss (e.g., 1.19±0.04 mm vs. 1.42±0.05 mm in control at the buccal side; p<0.01). | [11] |

Table 2: Efficacy in Dermal Wound Healing

| Model System | Animal Type | Dosage Regimen | Key Outcome Measure | Result | Citation |

| Alkali Burn Wound | Rat | 200, 400, or 800 ng/mL topical solution, daily | Wound Closure Rate (%) | Day 4: 14.13% ± 4.91% (800 ng/mL group) vs. 5.42% ± 2.09% (untreated control). | [2] |

| Deep Partial Thickness Burn | Mouse | Topical cream (1 µg/g) or 10 µg/kg IP, daily | Re-epithelialization | Completely reversed the poor re-epithelialization ratio observed in controls by week 2. | [1][5] |

| Deep Partial Thickness Burn | Mouse | Topical cream or IP injection | Biomechanics | Increased breaking strength and relative elongation of burned skin compared to controls. | [1][5] |

Table 3: Efficacy in Gastrointestinal Healing

| Model System | Animal Type | Dosage Regimen | Key Outcome Measure | Result | Citation |

| Ischemic Colitis | Rat | 10 µg/kg applied topically via bath | Oxidative Stress Markers | Malondialdehyde (MDA) and Nitric Oxide (NO) levels were normalized in treated animals compared to controls. | [8][12] |

| Cysteamine-Induced Colitis | Rat | 10 µg/kg IP, daily or 0.16 µg/mL in drinking water | Gross & Microscopic Healing | Induced efficient healing of colitis, which did not heal in control animals. | [13] |

| Gastrocutaneous Fistula | Rat | 10 µg/kg IP, daily or 10 µg/kg in drinking water | Fistula Closure | Promptly improved healing of both skin and stomach mucosal defects; prevented leakage. | [14] |

Experimental Protocols

Detailed methodologies for key preclinical models are provided below.

Rat Achilles Tendon Transection/Detachment Model

-

Objective: To evaluate the efficacy of this compound in promoting the healing of a severed Achilles tendon or its detachment from the bone.[7][9]

-

Animal Model: Male Wistar Albino or Sprague-Dawley rats (200-250g).

-

Anesthesia: Intraperitoneal injection of Ketamine/Xylazine cocktail, with depth of anesthesia confirmed by pedal withdrawal reflex.

-

Surgical Procedure:

-

The animal is placed in a prone position, and the right hindlimb is shaved and sterilized with povidone-iodine and 70% ethanol.

-

A longitudinal skin incision is made over the Achilles tendon.

-

The fascia is bluntly dissected to expose the tendon.

-

For Transection: A complete transection of the tendon is performed with a sterile scalpel approximately 5 mm proximal to the calcaneal insertion, ensuring a visible gap between the ends.[9]

-

For Detachment: The Achilles tendon is sharply transected directly from its insertion point on the calcaneal bone.[7]

-

The wound is typically left unsutured to model a significant defect. The skin is closed with non-absorbable sutures.

-

-

Treatment Administration:

-

Preparation: Lyophilized this compound is reconstituted in sterile 0.9% NaCl (saline).

-

Administration: this compound (e.g., 10 µg/kg) or saline (control) is administered intraperitoneally (IP) once daily. The first dose is typically given 30 minutes post-surgery, and the last dose 24 hours before sacrifice.[7][9]

-

-

Outcome Assessment:

-

Functional: Achilles Functional Index (AFI) is assessed at regular intervals to measure walking recovery.[9][10]

-

Biomechanical: At sacrifice (e.g., day 14), the healed tendon is harvested. A uniaxial tensile testing machine is used to measure parameters like load to failure (N), stiffness (N/mm), and Young's modulus.[7][9]

-

Histological: Tendon samples are fixed, sectioned, and stained (e.g., H&E) to evaluate cellular infiltration, collagen fiber organization, and vascularity.[7]

-

Mouse Deep Partial Thickness Burn Model

-

Objective: To assess the therapeutic effect of topical or systemic this compound on severe burn wound healing.[1][5]

-

Animal Model: Male mice.

-

Anesthesia: Appropriate anesthesia is administered.

-

Burn Induction:

-

Treatment Administration:

-

Preparation: For topical application, this compound is mixed into a neutral cream base (e.g., 50 µg of this compound per 50 g of cream). For systemic administration, it is dissolved in saline.[5]

-

Administration: Treatment begins immediately after the burn injury and continues once daily. A thin layer of the this compound cream or a placebo cream is applied to the burn. Alternatively, IP injections (e.g., 10 µg/kg) are administered.[5]

-

-

Outcome Assessment:

-

Macroscopic: The wound area is photographed and measured at set intervals (e.g., days 1, 3, 7, 14, 21) to determine the rate of wound closure and re-epithelialization.[5]

-

Histological: Skin samples are harvested and stained to assess edema, inflammatory cell count, necrosis, capillary number, and collagen formation.[5]

-

Biomechanical: Tensiometry is used on healed skin to measure breaking strength and relative elongation.[1][5]

-

Signaling Pathways and Visualizations

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

Angiogenesis via VEGFR2-Akt-eNOS Pathway

This compound promotes angiogenesis, a critical process for tissue repair, primarily by interacting with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Studies show this compound upregulates the expression of VEGFR2 and promotes its internalization, leading to the time-dependent activation of the downstream VEGFR2-Akt-eNOS signaling cascade.[5] This activation increases the production of nitric oxide (NO), a key vasodilator and signaling molecule that promotes endothelial cell proliferation and new vessel formation.[3]

Caption: this compound-mediated activation of the VEGFR2-Akt-eNOS signaling cascade to promote angiogenesis.

Fibroblast Proliferation via Growth Hormone Receptor (GHR) - JAK2 Pathway

In tendon fibroblasts, this compound has been shown to dose- and time-dependently increase the expression of the Growth Hormone Receptor (GHR) at both the mRNA and protein levels. This upregulation sensitizes the cells to growth hormone, leading to the activation of the downstream Janus Kinase 2 (JAK2) signaling pathway, which is integral to cell proliferation and tissue regeneration.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Gastric Pentadecapeptide this compound as a Therapy for the Disable Myotendinous Junctions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentadecapeptide this compound cream improves burn-wound healing and attenuates burn-gastric lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentadecapeptide this compound positively affects both non-steroidal anti-inflammatory agent-induced gastrointestinal lesions and adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Achilles detachment in rat and stable gastric pentadecapeptide this compound: Promoted tendon-to-bone healing and opposed corticosteroid aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable gastric pentadecapeptide this compound in the treatment of colitis and ischemia and reperfusion in rats: New insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastric pentadecapeptide this compound accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Stable gastric pentadecapeptide this compound in the treatment of colitis and ischemia and reperfusion in rats: New insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable gastric pentadecapeptide this compound heals cysteamine-colitis and colon-colon-anastomosis and counteracts cuprizone brain injuries and motor disability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Stable Gastric Pentadecapeptide this compound and Wound Healing [frontiersin.org]

An In-depth Technical Guide to the Cytoprotective Properties of BPC 157

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protective Compound 157 (BPC 157), a synthetic pentadecapeptide derived from a native protein found in human gastric juice, has garnered significant scientific interest for its potent cytoprotective and tissue-regenerating capabilities. This technical guide provides a comprehensive investigation into the core cytoprotective properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its evaluation. The guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and regenerative medicine. Through a detailed exploration of its molecular interactions, particularly with the nitric oxide (NO) and growth factor signaling pathways, this document elucidates the multifaceted nature of this compound's protective effects against a wide array of injurious agents and conditions.

Introduction

Cytoprotection, a term originally coined to describe the ability of certain agents to protect the gastric mucosa from damage independently of acid suppression, has evolved to encompass the protection of cells and tissues throughout the body from various insults.[1] this compound has emerged as a powerful cytoprotective agent, demonstrating efficacy in a multitude of preclinical models of organ and tissue damage.[2][3] Its stability in human gastric juice and high safety profile, with no lethal dose (LD1) established in animal studies, further underscore its therapeutic potential.[3][4] This guide will delve into the molecular underpinnings of this compound's cytoprotective effects, providing a detailed overview of the signaling pathways it modulates and the experimental evidence supporting its broad-spectrum protective actions.

Mechanisms of Cytoprotection

The cytoprotective effects of this compound are not attributed to a single mechanism but rather to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, migration, and angiogenesis. Key among these are its interactions with the nitric oxide (NO) system, its influence on growth factor signaling, and its role as a free radical scavenger.[1][2]

Modulation of the Nitric Oxide (NO) System

This compound exerts significant influence over the NO system, a critical regulator of vascular tone, blood flow, and endothelial integrity.[5] It has been shown to activate the Src-Caveolin-1-endothelial Nitric Oxide Synthase (eNOS) pathway, leading to the production of NO.[5][6] This activation involves the phosphorylation of Src and Caveolin-1 (Cav-1), which in turn reduces the inhibitory binding of Cav-1 to eNOS, thereby promoting NO generation.[5][6] The resulting vasodilation and improved blood flow are crucial for delivering nutrients and oxygen to damaged tissues, a fundamental aspect of cytoprotection and tissue repair.

Interaction with Growth Factor Signaling Pathways

This compound has been demonstrated to interact with and modulate several growth factor signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) and Growth Hormone (GH) pathways.

-

VEGF Pathway: this compound upregulates the expression of VEGF receptor 2 (VEGFR2) and promotes its internalization, leading to the activation of the downstream VEGFR2-Akt-eNOS signaling cascade.[7] This pathway is central to angiogenesis, the formation of new blood vessels, which is essential for wound healing and tissue regeneration.[7]

-

Growth Hormone Receptor Pathway: Studies have shown that this compound increases the expression of the Growth Hormone Receptor (GHR) in tendon fibroblasts.[8] This upregulation enhances the cells' responsiveness to growth hormone, a potent anabolic agent, thereby promoting cell proliferation and tissue repair.

-

FAK-Paxillin Pathway: this compound has been shown to increase the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin (B1203293).[9] This pathway is critical for cell adhesion, migration, and survival, all of which are vital processes in tissue repair and the maintenance of tissue integrity.[9]

Antioxidant Properties

This compound also functions as a free radical scavenger, mitigating oxidative stress, a common pathway of cellular injury.[1][2] In various models of ischemia-reperfusion injury and toxin-induced damage, this compound has been shown to normalize the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and modulate NO levels, thereby protecting cells from oxidative damage.[1][2][10]

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from key preclinical studies investigating the cytoprotective effects of this compound in various models of tissue injury.

Table 1: Effect of this compound on NSAID-Induced Gastric Ulcers in Rats

| Treatment Group | Dose | Administration Route | Ulcer Area (mm²) (Mean ± SD) | Inhibition Ratio (%) | Reference |

| Control (Saline) | - | ig | 25.4 ± 4.5 | - | [11] |

| This compound | 200 ng/kg | ig | 13.8 ± 3.1 | 45.7 | [11] |

| This compound | 400 ng/kg | ig | 10.2 ± 2.8 | 59.8 | [11] |

| This compound | 800 ng/kg | ig | 8.7 ± 2.5 | 65.7 | [11] |

| Control (Excipient) | - | im | 27.8 ± 5.1 | - | [11] |

| This compound | 200 ng/kg | im | 11.5 ± 2.9 | 58.6 | [11] |

| This compound | 400 ng/kg | im | 9.5 ± 2.6 | 65.8 | [11] |

| This compound | 800 ng/kg | im | 8.1 ± 2.3 | 70.9 | [11] |

| Famotidine | 10 mg/kg | ig | 10.1 ± 2.7* | 60.2 | [11] |

*p < 0.01 vs. control. Data from a study on indomethacin-induced gastric ulcers in rats.[11]

Table 2: Effect of this compound on Chronic Acetic Acid-Induced Gastric Ulcers in Rats

| Treatment Group | Dose | Administration Route | Glandular Epithelium Rebuilding (Score 0-3) (Mean ± SD) | Granulation Tissue Formation (Thickness, µm) (Mean ± SD) | Reference |

| Control (Saline) | - | ig | 0.8 ± 0.4 | 150 ± 35 | [11] |

| This compound | 200 ng/kg | ig | 1.5 ± 0.5 | 250 ± 45 | [11] |

| This compound | 400 ng/kg | ig | 2.2 ± 0.6 | 380 ± 50 | [11] |

| This compound | 800 ng/kg | ig | 2.8 ± 0.4 | 450 ± 60 | [11] |

| Control (Excipient) | - | im | 0.7 ± 0.3 | 140 ± 30 | [11] |

| This compound | 200 ng/kg | im | 1.8 ± 0.6 | 280 ± 50 | [11] |

| This compound | 400 ng/kg | im | 2.5 ± 0.5 | 420 ± 55 | [11] |

| This compound | 800 ng/kg | im | 2.9 ± 0.3 | 510 ± 65 | [11] |

| Famotidine | 10 mg/kg | ig | 1.9 ± 0.7 | 310 ± 40 | [11] |

*p < 0.05, **p < 0.01 vs. control.[11]

Table 3: Effect of this compound on Oxidative Stress Markers in Ischemic Colitis in Rats

| Treatment Group | NO Level (µmol/g tissue) (Mean ± SD) | MDA Level (nmol/g tissue) (Mean ± SD) | Reference | | :--- | :--- | :--- | :--- | :--- | | Sham | 1.2 ± 0.2 | 25 ± 5 |[10] | | Ischemic Colitis (Control) | 0.4 ± 0.1* | 75 ± 10* |[10] | | Ischemic Colitis + this compound (10 µg/kg) | 1.1 ± 0.3# | 30 ± 6# |[10] |

*p < 0.05 vs. Sham; #p < 0.05 vs. Ischemic Colitis (Control).[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cytoprotective properties of this compound.

NSAID-Induced Gastric Injury Model in Rats

This protocol is adapted from studies investigating the gastroprotective effects of various compounds against NSAID-induced damage.[12][13]

Objective: To induce gastric mucosal lesions in rats using a non-steroidal anti-inflammatory drug (NSAID) and to evaluate the protective effect of this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

NSAID (e.g., Indomethacin (B1671933), Diclofenac)

-

This compound

-

Vehicle for this compound and NSAID (e.g., saline, 1% carboxymethyl cellulose)

-

Apparatus for oral gavage and intraperitoneal injections

-

Dissection tools

-

Formalin solution (10%) for tissue fixation

-

Planimeter or image analysis software for lesion scoring

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Fasting: Fast the rats for 24 hours before NSAID administration, with free access to water.

-

Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

-

Control Group: Receives vehicle for both this compound and the NSAID.

-

NSAID Group: Receives vehicle for this compound and the ulcerogenic dose of the NSAID.

-

This compound Treatment Groups: Receive different doses of this compound prior to or concurrently with the NSAID.

-

Positive Control Group: Receives a known gastroprotective agent (e.g., ranitidine, omeprazole) prior to the NSAID.

-

-

Drug Administration:

-

Administer this compound or its vehicle via the desired route (e.g., intraperitoneally, orally) at a specified time before NSAID administration (e.g., 30-60 minutes).

-

Administer the NSAID (e.g., indomethacin 25 mg/kg, orally) or its vehicle.

-

-

Observation Period: House the rats individually and observe for a set period (e.g., 4-6 hours) after NSAID administration.

-

Euthanasia and Sample Collection: Euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Gastric Lesion Assessment:

-

Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove its contents.

-

Pin the stomach flat on a board for examination.

-

Measure the area (in mm²) of the hemorrhagic lesions in the glandular part of the stomach using a planimeter or image analysis software.

-

Calculate the ulcer index (UI) for each stomach.

-

Calculate the percentage of inhibition of ulcer formation for each treatment group compared to the NSAID group.

-

-

Histopathological Examination (Optional): Fix a portion of the gastric tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of the mucosal damage.

-

Biochemical Analysis (Optional): Homogenize a portion of the gastric tissue to measure markers of oxidative stress (e.g., MDA, SOD) or inflammation.

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is based on established methods for inducing acute gastric mucosal injury using ethanol (B145695).[14][15][16]

Objective: To induce acute gastric ulcers in rats using absolute ethanol and to assess the cytoprotective effect of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

Absolute ethanol

-

This compound

-

Vehicle for this compound (e.g., saline)

-

Apparatus for oral gavage

-

Dissection tools

-

Formalin solution (10%)

-

Stereomicroscope or image analysis software

Procedure:

-

Animal Preparation: Follow the same acclimatization and fasting procedures as in the NSAID model.

-

Grouping: Divide the rats into groups similar to the NSAID model (Control, Ethanol, this compound treatment groups, Positive Control).

-

Drug Administration:

-

Administer this compound or its vehicle orally or intraperitoneally 30-60 minutes before ethanol administration.

-

Administer 1 mL of absolute ethanol orally to each rat.

-

-

Observation Period: Observe the animals for 1 hour after ethanol administration.

-

Euthanasia and Sample Collection: Euthanize the rats and excise the stomachs.

-

Gastric Lesion Assessment:

-

Open the stomach along the greater curvature and rinse with saline.

-

Examine the gastric mucosa for the presence of elongated, hemorrhagic lesions.

-

Score the lesions based on their number and severity. A common scoring system is: 0 = no lesion; 1 = small hemorrhagic spots; 2 = linear lesions < 5 mm; 3 = linear lesions > 5 mm; 4 = widespread mucosal damage.

-

Alternatively, measure the total area of the lesions.

-

-

Histopathological and Biochemical Analyses: Can be performed as described in the NSAID model.

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.[6]

Objective: To determine the effect of this compound on the protein levels and phosphorylation status of signaling molecules such as VEGFR2, Akt, eNOS, FAK, and paxillin in cells or tissues.

Materials:

-

Cell culture or tissue samples treated with this compound or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the target proteins (total and phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Protein Extraction: Lyse the cells or homogenized tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for investigating its cytoprotective properties.

Signaling Pathways

Caption: this compound modulates multiple signaling pathways to elicit cytoprotective effects.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the cytoprotective effects of this compound.

Conclusion

The stable gastric pentadecapeptide this compound demonstrates remarkable cytoprotective properties across a wide range of preclinical models. Its multifaceted mechanism of action, involving the modulation of the nitric oxide system, interaction with key growth factor signaling pathways, and antioxidant effects, positions it as a promising candidate for further investigation in the context of tissue injury and regenerative medicine. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous studies to further elucidate the therapeutic potential of this compound. Future research should focus on translating these promising preclinical findings into well-controlled clinical trials to validate its efficacy and safety in human populations.

References

- 1. Stable Gastric Pentadecapeptide this compound, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future [gutnliver.org]

- 2. Stable Gastric Pentadecapeptide this compound, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modulatory effects of this compound on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable gastric pentadecapeptide this compound in the treatment of colitis and ischemia and reperfusion in rats: New insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effects of pentadecapeptide this compound on gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]

- 13. NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethanol-induced gastric ulcer in rats [bio-protocol.org]

- 15. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactoferrin mitigates ethanol-induced gastric ulcer via modulation of ROS/ICAM-1/Nrf2 signaling pathway in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

BPC 157: A Comparative Technical Guide to In Vitro and In Vivo Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Body Protective Compound 157 (BPC 157), a pentadecapeptide originally isolated from human gastric juice, has demonstrated a wide array of regenerative and cytoprotective effects in preclinical studies.[1] Its therapeutic potential spans multiple organ systems, including the gastrointestinal tract, musculoskeletal tissues, and the vascular system.[2][3] A critical challenge in translating these findings lies in understanding the relationship between the peptide's direct cellular actions, observed in vitro, and its integrated physiological outcomes in a whole-organism context, or in vivo. This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved. By dissecting its mechanisms at both the cellular and systemic levels, this document aims to equip researchers with a comprehensive framework for future investigation and drug development.

Core Mechanisms of Action: Key Signaling Pathways

In vitro studies have been instrumental in elucidating the molecular pathways that this compound modulates to exert its effects. These cellular mechanisms are the foundation for the broader therapeutic outcomes observed in animal models. The primary pathways identified include those controlling angiogenesis, cell migration, and growth factor sensitivity.

Pro-Angiogenic Signaling: The VEGFR2-Akt-eNOS Pathway

A cornerstone of this compound's regenerative capability is its potent pro-angiogenic effect. Unlike many growth factors, this compound does not appear to significantly alter the expression of Vascular Endothelial Growth Factor A (VEGF-A).[4] Instead, it upregulates the expression and activation of its receptor, VEGFR2.[4][5][6] This leads to the internalization of VEGFR2 and the subsequent activation of the downstream VEGFR2-Akt-eNOS signaling cascade, which increases the production of nitric oxide (NO), a critical mediator of endothelial stability and new vessel formation.[6][7][8]

Cell Migration and Adhesion: The FAK-Paxillin Pathway

Effective tissue repair requires the coordinated migration of cells, such as fibroblasts, to the site of injury. This compound has been shown to markedly increase the in vitro migration and spreading of tendon fibroblasts.[1][9] This process is mediated by the activation of the Focal Adhesion Kinase (FAK)-paxillin pathway.[1][10][11] this compound dose-dependently increases the phosphorylation of both FAK and paxillin, key components of focal adhesions that link the extracellular matrix to the actin cytoskeleton, thereby driving cell motility.[1][12]

Growth Factor Sensitization: The GHR-JAK2 Pathway

While this compound does not directly stimulate the proliferation of tendon fibroblasts, it uniquely enhances their sensitivity to other growth factors.[1][13] Studies have revealed that this compound upregulates the expression of the Growth Hormone Receptor (GHR) on tendon fibroblasts at both the mRNA and protein levels.[13] This increased receptor density potentiates the proliferative effect of growth hormone, leading to the activation of the downstream Janus Kinase 2 (JAK2) signaling pathway, which contributes to cell proliferation and tissue healing.[7][13]

Comparative Data: In Vitro vs. In Vivo Effects

The following tables summarize and compare the quantitative and qualitative effects of this compound observed in cell-based assays versus animal models.

Table 1: Effects on Angiogenesis

| Effect | In Vitro Observation | In Vivo Observation | Key Quantitative Data | Citations |

| Vessel Formation | Increased formation of capillary-like tubes by Human Umbilical Vein Endothelial Cells (HUVECs). | Increased vessel density in the chick chorioallantoic membrane (CAM) assay. | In Vitro: 1 µg/mL this compound increased perfect tube formation by 147±7% in HUVECs. | [4][6][8][14] |

| Blood Flow | N/A | Accelerated recovery of blood flow and increased vessel number in rat models of hind limb ischemia. | In Vivo: this compound treatment significantly improved blood flow as detected by laser Doppler scanning. | [4][6] |

| VEGF/VEGFR2 | Increased mRNA and protein expression of VEGFR2 in endothelial cells; no change in VEGF-A expression. | Enhanced vascular expression of VEGFR2 in ischemic muscle tissue. | In Vitro: this compound time-dependently increased VEGFR2 expression in HUVECs. | [2][4][6][15] |

Table 2: Effects on Tendon and Fibroblast Activity

| Effect | In Vitro Observation | In Vivo Observation | Key Quantitative Data | Citations |

| Cell Migration | Dose-dependently increased migration and spreading of rat Achilles tendon fibroblasts. | Accelerated healing and functional recovery of transected rat Achilles tendon. | In Vitro: this compound markedly increased fibroblast migration in a transwell filter assay. | [1][9][11] |

| Cell Proliferation | No direct effect on tendon fibroblast proliferation as measured by MTT assay. | Improved cellularity at the repair interface in healed tendons. | In Vitro: this compound did not directly affect the proliferation marker PCNA. | [1][9][13] |

| Cell Survival | Significantly increased the survival of tendon fibroblasts under oxidative stress (H₂O₂). | Reduced inflammation and promoted organized tissue regeneration over fibrous scar formation. | In Vitro: Survival of this compound-treated cells was significantly increased under stress. | [1][2][11] |

| Gene Expression | Upregulated Growth Hormone Receptor (GHR) expression in tendon fibroblasts. | Improved structural and biomechanical outcomes in tendon injury models. | In Vitro: GHR was one of the most abundantly up-regulated genes in cDNA microarray analysis. | [2][7][13] |

Table 3: Anti-Inflammatory and Cytoprotective Effects

| Effect | In Vitro Observation | In Vivo Observation | Key Quantitative Data | Citations |

| Inflammation | N/A | Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in models of gut inflammation and muscle injury. | In Vivo: this compound administration led to attenuation of IL-6 and TNF-alpha expression in mice. | [5][7][16][17] |

| Gut Protection | Increased expression of egr-1 gene in intestinal Caco-2 cells, which is involved in healing. | Accelerated healing of gastric ulcers, NSAID-induced lesions, inflammatory bowel disease (IBD), and various fistulas in rats. | In Vivo: Effective at doses as low as 10 ng/kg in drinking water for healing gut anastomoses. | [3][8][14][16][18] |

| NO System Modulation | Induces NO generation in endothelial cells via Src-Cav-1-eNOS pathway. | Counteracts both L-NAME-induced hypertension and L-arginine-induced hypotension, suggesting a balancing effect. | In Vitro: 1.0 µg/ml this compound decreased the inhibitory eNOS/Cav-1 binding by 50%. | [2][5][19][20] |

Experimental Methodologies and Protocols

Reproducibility in research is paramount. This section details common protocols used to study this compound's effects.

Key In Vitro Protocols

Tendon Fibroblast Migration Assay (Transwell Assay):

-

Cell Culture: Isolate and culture tendon fibroblasts from rat Achilles tendons.

-

Chamber Setup: Use a two-chamber transwell plate with a porous membrane (e.g., 8-μm pore size).

-

Seeding: Seed fibroblasts in the upper chamber in a serum-free medium.

-

Treatment: Add this compound at various concentrations (e.g., 0-1 µg/mL) to the lower chamber, which acts as a chemoattractant.

-

Incubation: Incubate for a defined period (e.g., 24 hours) to allow cell migration through the membrane.

-

Analysis: Remove non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface. Quantify by counting cells under a microscope.[1][11]

Endothelial Cell Tube Formation Assay:

-

Matrix Preparation: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells.

-

Treatment: Treat cells with different concentrations of this compound (e.g., 0.1 and 1 µg/mL) or a vehicle control.

-

Incubation: Incubate for 18-24 hours to allow cells to form capillary-like structures.

-

Analysis: Photograph the tube networks using a microscope. Quantify angiogenesis by measuring parameters such as the number of branch points or total tube length.[6][8]

Western Blot for Protein Phosphorylation:

-

Cell Lysis: Treat cultured cells (e.g., tendon fibroblasts) with this compound for a specific duration, then lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probing: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK, anti-phospho-JAK2) and the total protein.

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize bands. Quantify band intensity using densitometry.[1][13]

Key In Vivo Protocols

Rat Achilles Tendon Transection Model:

-

Animals: Use male Wistar Albino or Sprague-Dawley rats (200-250g).

-

Anesthesia: Anesthetize the animals using an appropriate agent (e.g., Ketamine/Xylazine cocktail, IP).

-

Surgical Procedure: After sterilizing the surgical area on a hindlimb, make a longitudinal skin incision to expose the Achilles tendon. Perform a complete transection of the tendon, typically 5 mm proximal to the calcaneal insertion. The skin is then closed with sutures.[10]

-

Treatment Groups: Divide animals into groups receiving this compound (e.g., 10 µg/kg) or a saline control.

-

Administration: Administer treatment via intraperitoneal (IP) injection daily or perorally in drinking water (e.g., 0.16 µg/mL).[14][21]

-

Sacrifice and Analysis: Sacrifice animals at predetermined time points (e.g., 7, 14, 28 days). Harvest the healed tendons for biomechanical testing (e.g., tensile strength), histological analysis (e.g., H&E staining for cellularity and collagen organization), and immunohistochemistry.[10][21]

This compound Administration Protocols:

-

Intraperitoneal (IP) Injection: This is the most common route in preclinical studies. Lyophilized this compound is reconstituted in sterile saline. A typical dose is 10 µg/kg or 10 ng/kg, administered once daily.[10][21]

-